molecular formula C13H19N3 B11812739 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B11812739
M. Wt: 217.31 g/mol
InChI Key: HKEVFEZGJLKJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. For instance, a catalyst-free synthesis method can be employed, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microfluidic reactors has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with pyrrolidine substitutions, such as 2-(1H-pyrazol-1-yl)pyridine and 2-bromo-6-pyrrolidin-1-ylpyridine .

Uniqueness

What sets 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine apart is its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

2-pyrrolidin-1-yl-3-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C13H19N3/c1-2-10-16(9-1)13-11(5-3-8-15-13)12-6-4-7-14-12/h3,5,8,12,14H,1-2,4,6-7,9-10H2

InChI Key

HKEVFEZGJLKJJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C3CCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.